

# Generic Mebeverine Formulations: A Comparative Guide to Bioequivalence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mebeverine

Cat. No.: B1676125

[Get Quote](#)

This guide provides a detailed comparison of the bioequivalence of various generic formulations of **mebeverine**, a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS). The following sections present a comprehensive overview of in-vivo and in-vitro bioequivalence studies, offering valuable insights for researchers, scientists, and drug development professionals.

## In-Vivo Bioequivalence Studies

Clinical trials remain the definitive method for establishing bioequivalence between a generic drug and its reference counterpart. Below is a summary of pharmacokinetic data from studies conducted on two generic **mebeverine** formulations: **Mebeverine Aristo** and **Mebeverine HCl Aurobindo**, compared to the reference product, Colofac® retard.

The pivotal analyte for determining bioequivalence is veratric acid, a major metabolite of **mebeverine**.<sup>[1][2]</sup> **Mebeverine** is almost completely metabolized by esterases, with the resulting metabolites excreted in the urine.<sup>[3]</sup>

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters (Cmax and AUC) for the test and reference products under fasting conditions. These parameters are crucial in assessing the rate and extent of drug absorption.

Table 1: Single Dose Bioequivalence Study of **Mebeverine** Aristo 200 mg Modified Release Capsules[1]

| Parameter                           | Test Product<br>(Mebeverine<br>Aristo) | Reference<br>Product<br>(Colofac<br>retard) | Ratio<br>(Test/Ref) | 90%<br>Confidence<br>Interval |
|-------------------------------------|----------------------------------------|---------------------------------------------|---------------------|-------------------------------|
| Veratric Acid                       |                                        |                                             |                     |                               |
| Cmax (ng/mL)                        | 199.049                                | 205.586                                     | 96.82               | 89.29 - 105.02                |
| AUC0-t<br>(ng·h/mL)                 | 998.031                                | 1024.183                                    | 97.45               | 92.56 - 102.61                |
| Mebeverine Acid                     |                                        |                                             |                     |                               |
| Cmax (ng/mL)                        | 53.681                                 | 55.483                                      | 96.75               | 89.10 - 105.08                |
| AUC0-t<br>(ng·h/mL)                 | 390.817                                | 400.088                                     | 97.68               | 92.11 - 103.62                |
| Desmethyl-<br>mebeverine<br>alcohol |                                        |                                             |                     |                               |
| Cmax (ng/mL)                        | 1.839                                  | 1.933                                       | 95.14               | 85.08 - 106.31                |
| AUC0-t<br>(ng·h/mL)                 | 12.062                                 | 12.871                                      | 93.72               | 84.81 - 103.58                |

Table 2: Single Dose Bioequivalence Study of **Mebeverine** HCl Aurobindo Retard 200 mg Modified Release Capsules[2]

| Parameter                       | Test Product<br>(Mebeverine<br>HCl<br>Aurobindo) | Reference<br>Product<br>(Colofac<br>retard) | Ratio<br>(Test/Ref) | 90%<br>Confidence<br>Interval |
|---------------------------------|--------------------------------------------------|---------------------------------------------|---------------------|-------------------------------|
| Veratric Acid                   |                                                  |                                             |                     |                               |
| Cmax (ng/mL)                    | 224.33                                           | 226.70                                      | 98.95               | 91.12 - 107.51                |
| AUC <sub>0-t</sub><br>(ng·h/mL) | 1184.14                                          | 1198.33                                     | 98.82               | 93.68 - 104.26                |

In both studies, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC<sub>0-t</sub> for the primary analyte, veratric acid, fell within the regulatory acceptance range of 80.00-125.00%.<sup>[2]</sup> This indicates that the rate and extent of absorption of the generic formulations are comparable to the reference product, establishing their bioequivalence.<sup>[2]</sup>

## Experimental Protocols

The in-vivo bioequivalence studies for both **Mebeverine** Aristo and **Mebeverine** HCl Aurobindo followed a similar design.<sup>[1][2]</sup>

## Study Design

The studies were conducted as open-label, randomized, two-treatment, two-period, two-sequence, crossover bioequivalence studies in healthy male subjects.<sup>[1][2]</sup> The studies included both single-dose and multiple-dose (steady state) arms under fasting conditions.<sup>[1][2]</sup> A washout period of at least 6 days separated the two treatment periods.<sup>[1]</sup>

## Subjects and Drug Administration

For the **Mebeverine** Aristo study, 50 healthy male subjects aged 20-40 years were enrolled.<sup>[1]</sup> The **Mebeverine** HCl Aurobindo study also involved healthy subjects. In the single-dose phase, subjects received a single 200 mg modified-release capsule of either the test or reference product.<sup>[1][2]</sup> The capsules were administered with 240 mL of water.<sup>[1]</sup>

## Pharmacokinetic Sampling and Analysis

Blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of **mebeverine**'s main metabolites: veratric acid, **mebeverine** acid, desmethyl **mebeverine** acid, and desmethyl **mebeverine** alcohol.<sup>[1][2]</sup> The analytical methods used for the quantification of these metabolites in plasma were validated.<sup>[1][2]</sup>

The following diagram illustrates the typical workflow of a bioequivalence study for generic **mebeverine** formulations.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical crossover bioequivalence study for **mebeverine**.

## In-Vitro Bioequivalence Study

An in-vitro study conducted in Iran evaluated five generic brands of **mebeverine** hydrochloride 200 mg extended-release capsules against the innovator brand, Colofac®.<sup>[4]</sup> This study focused on weight variation and dissolution profiles.<sup>[4]</sup>

## Dissolution Profile Comparison

The dissimilarity factor (f1) and similarity factor (f2) were calculated to compare the dissolution profiles of the generic products with the innovator brand.<sup>[4]</sup> The results indicated that only three out of the five generic formulations (T1, T4, and T5) had dissolution profiles similar to the innovator product.<sup>[4]</sup> The other two generics (T2 and T3) failed to meet the USP requirements for dissolution.<sup>[4]</sup>

Table 3: In-Vitro Bioequivalence of Five Generic **Mebeverine** Formulations<sup>[4]</sup>

| Generic Product | Weight Variation (USP) | Dissolution Profile Similarity to Innovator |
|-----------------|------------------------|---------------------------------------------|
| T1              | Pass                   | Similar                                     |
| T2              | Pass                   | Not Similar                                 |
| T3              | Pass                   | Not Similar                                 |
| T4              | Pass                   | Similar                                     |
| T5              | Pass                   | Similar                                     |

This in-vitro study highlights that while some generic formulations may pass basic quality control tests like weight variation, they may still exhibit significant differences in their dissolution profiles, which could potentially impact their clinical effects.<sup>[4]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Generic Mebeverine Formulations: A Comparative Guide to Bioequivalence]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676125#bioequivalence-studies-of-generic-mbeverine-formulations\]](https://www.benchchem.com/product/b1676125#bioequivalence-studies-of-generic-mbeverine-formulations)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)